molecular formula C7H9NO3 B566284 4-Isopropyloxazole-2-carboxylic acid CAS No. 1187172-65-1

4-Isopropyloxazole-2-carboxylic acid

Cat. No.: B566284
CAS No.: 1187172-65-1
M. Wt: 155.153
InChI Key: UWOQHVIFRKIBLK-UHFFFAOYSA-N
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Description

4-Isopropyloxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H9NO3. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyloxazole-2-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method employs AuCl3 as a catalyst under moderate reaction conditions to achieve high yields of substituted isoxazoles . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of disubstituted isoxazoles from aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyloxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Isopropyloxazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isopropyloxazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Isopropyloxazole-2-carboxylic acid is unique due to the presence of the isopropyl group and the carboxylic acid functional group. These groups enhance its reactivity and potential for forming various derivatives with distinct biological and chemical properties .

Properties

IUPAC Name

4-propan-2-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOQHVIFRKIBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=COC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674028
Record name 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187172-65-1
Record name 4-(Propan-2-yl)-1,3-oxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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